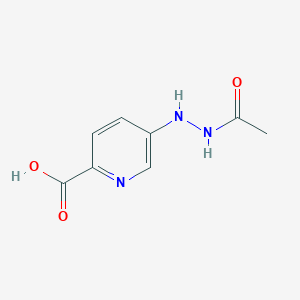

5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid

Description

5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group

Properties

CAS No. |

737711-15-8 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

5-(2-acetylhydrazinyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-11-6-2-3-7(8(13)14)9-4-6/h2-4,11H,1H3,(H,10,12)(H,13,14) |

InChI Key |

DJEAERTVPHVTTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=CN=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Attachment of the Acetylhydrazinyl Group: The acetylhydrazinyl group can be introduced through a reaction between hydrazine and acetic anhydride, followed by coupling with the pyridine ring.

Industrial Production Methods: Industrial production of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in substitution reactions, where the acetylhydrazinyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Corresponding oxides.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted derivatives.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: The compound’s unique structure allows it to be explored as a potential drug candidate for various therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylhydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the acetylhydrazinyl group.

Nicotinic Acid (3-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid with different substitution pattern.

Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid but with the carboxylic acid group at the 4-position.

Uniqueness: 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid is unique due to the presence of the acetylhydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyridinecarboxylic acids .

Biological Activity

5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid, also known by its CAS number 737711-15-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and molecular interactions.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an acetylhydrazine group and a carboxylic acid. Its structure can be represented as follows:

Synthesis typically involves multi-step reactions starting from pyridine derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through green chemistry practices .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid against various pathogens. A notable study conducted a series of antimicrobial screenings against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, particularly against S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic Acid

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | High |

| Escherichia coli | 64 | Moderate |

| Acinetobacter baumannii | 128 | Low |

| Candida albicans | 256 | Very Low |

Anticancer Activity

The potential anticancer properties of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid have also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of approximately 21.80 µM against the human liver cancer cell line SMMC-7721, indicating moderate cytotoxicity .

Case Study: In Vitro Anticancer Activity

A research group synthesized several metal complexes using 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid as a ligand. These complexes demonstrated enhanced anticancer activity compared to the free ligand, suggesting that metal coordination can significantly improve biological efficacy. The study utilized MTS assays to evaluate cell viability post-treatment with these complexes.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid and target proteins involved in bacterial resistance and cancer progression. The docking simulations revealed that the compound interacts favorably with the DNA gyrase enzyme in S. aureus, suggesting a potential mechanism for its antibacterial action through inhibition of DNA replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.